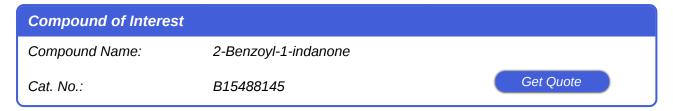


Structure-Activity Relationship (SAR) of 2-Benzoyl-1-indanone Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-benzoyl-1-indanone** and related 2-benzylidene-1-indanone derivatives, focusing on their structure-activity relationships (SAR) in anticancer and anti-inflammatory applications. The information presented is compiled from various studies to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity

Derivatives of **2-benzoyl-1-indanone** have demonstrated significant potential as anticancer agents, with a primary mechanism of action involving the inhibition of tubulin polymerization. This interference with microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-benzylidene-1-indanone derivatives against various human cancer cell lines.



Compound ID	Modifications	Cancer Cell Line	IC50 (μM)	Reference
1	3-(3',4',5'- Trimethoxypheny l)-4,5,6- trimethoxy, 2- (3",4"- methylenedioxyb enzylidene)	Various	0.010 - 14.76	[1][2]
9j	Not specified in abstract	Various	0.01 - 0.88	[3]
ITH-6	N-Indan-1- ylidene-N'-(4- Biphenyl-4-yl- thiazol-2-yl)- hydrazine	Colorectal Cancer	0.41 - 6.85	[4]
(R)-9k	3-arylindanone derivative	Colorectal Cancer	Not specified, but 14-38 times more potent than 5-fluorouracil	[5]

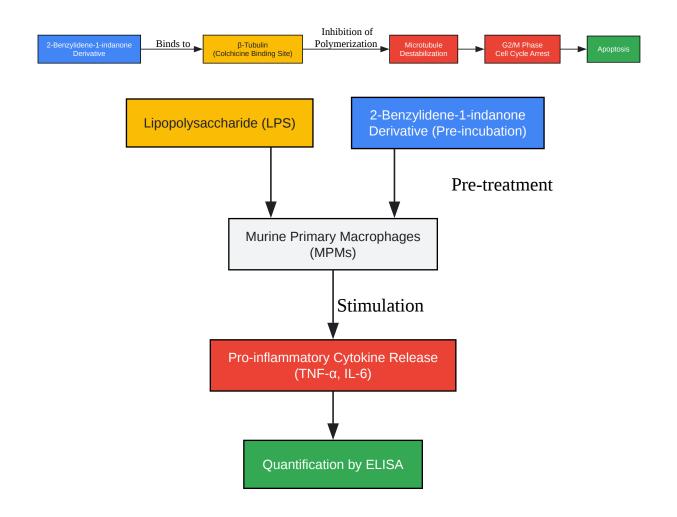
Key SAR Insights for Anticancer Activity:

- The presence of multiple methoxy groups on the phenyl rings appears to be crucial for potent cytotoxic activity.
- The 2-benzylidene moiety is a common feature in active compounds, suggesting its importance in binding to the target.
- Modifications at the 2- and 3-positions of the indanone core significantly influence the anticancer potency.

Mechanism of Action: Tubulin Polymerization Inhibition



The primary mechanism for the anticancer effect of many 2-benzylidene-1-indanone derivatives is the inhibition of tubulin polymerization. These compounds often bind to the colchicine binding site on β -tubulin, disrupting the formation of microtubules. This leads to mitotic arrest and apoptosis.[3][6]



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